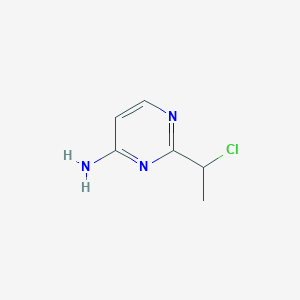

2-(1-Chloroethyl)pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1-Chloroethyl)pyrimidin-4-amine is a chemical compound with the molecular formula C6H8ClN3 and a molecular weight of 157.6 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of pyrimidines, including 2-(1-Chloroethyl)pyrimidin-4-amine, involves various methods. Some of these methods include an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction . More detailed synthesis methods can be found in the referenced papers .Molecular Structure Analysis

The InChI code for 2-(1-Chloroethyl)pyrimidin-4-amine is 1S/C6H8ClN3/c1-4(7)6-9-3-2-5(8)10-6/h2-4H,1H3,(H2,8,9,10) . This code provides a unique identifier for the molecule, which can be used to retrieve its structure from databases .Chemical Reactions Analysis

The chemical reactions involving pyrimidines are diverse and complex. They can involve various functional groups and can proceed through several different mechanisms . For instance, one reaction involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(1-Chloroethyl)pyrimidin-4-amine include a molecular weight of 157.6 . More detailed information about its physical and chemical properties can be found in the referenced sources .Scientific Research Applications

Fungicidal Activity

Pyrimidinamine derivatives, including those similar to 2-(1-Chloroethyl)pyrimidin-4-amine, have been studied for their fungicidal properties. Research indicates that these compounds can be designed and synthesized to exhibit excellent fungicidal activity, which could be applied in agricultural science to protect crops from fungal pathogens .

Chemical Synthesis and Material Science

The compound’s utility in chemical synthesis is recognized by suppliers like MilliporeSigma, suggesting its role in the synthesis of more complex molecules. This could extend to material science, where its derivatives may contribute to the development of new materials with specific desired properties .

Anti-inflammatory Research

Pyrimidines, which are structurally related to 2-(1-Chloroethyl)pyrimidin-4-amine, have been explored for their anti-inflammatory activities. This suggests potential applications in pharmaceutical research for the development of new anti-inflammatory agents with minimal toxicity .

Insecticidal Activities

Derivatives of pyrimidin-4-amine have shown promising results as insecticides. This implies that 2-(1-Chloroethyl)pyrimidin-4-amine could be used in the synthesis of compounds with insecticidal properties, which can be applied in pest control strategies .

Mechanism of Action

Target of Action

Pyrimidines, the class of compounds to which it belongs, are known to have a range of pharmacological effects, including anti-inflammatory properties . They inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

Pyrimidines play a crucial role in the de novo purine and pyrimidine biosynthesis pathways . They are used as substrates in the biosynthesis of the nucleic acids RNA and DNA, in regulation of enzymatic reactions, and as a source of energy

Result of Action

Pyrimidines, the class of compounds to which it belongs, are known to exhibit potent anti-inflammatory effects .

Safety and Hazards

Future Directions

Pyrimidines, including 2-(1-Chloroethyl)pyrimidin-4-amine, are considered promising compounds for future research due to their wide range of pharmacological effects . Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents have been given .

properties

IUPAC Name |

2-(1-chloroethyl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-4(7)6-9-3-2-5(8)10-6/h2-4H,1H3,(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYRPNAFKRXTCSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CC(=N1)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Chloroethyl)pyrimidin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[(2,4-dichlorophenyl)formohydrazido]-3-iminopropanoate](/img/structure/B2996004.png)

![N-[5-(4-Chloro-benzyl)-thiazol-2-yl]-2-(2-methoxy-phenoxy)-acetamide](/img/structure/B2996007.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2996010.png)

![4-phenoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2996017.png)

![S-[(2Z)-2-anilino-2-(benzenesulfonylimino)ethyl] carbamothioate](/img/structure/B2996026.png)

![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2996027.png)